molecular formula C12H14FNO3 B15315351 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15315351
M. Wt: 239.24 g/mol
InChI Key: IRBMKUXGGTYCNI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Chemical Reactions Analysis

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

    4-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.

    4-(3-Fluoro-4-methoxyphenyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, leading to variations in biological activity and stability.

    4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting the compound’s reactivity and interactions with biological targets.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO3/c1-17-11-3-2-7(4-10(11)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16)

InChI Key

IRBMKUXGGTYCNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)F

Origin of Product

United States

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